molecular formula C7H10N2O B2694139 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1936181-10-0

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B2694139
CAS No.: 1936181-10-0
M. Wt: 138.17
InChI Key: UJQJHDXGDROYJZ-UHFFFAOYSA-N
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Description

3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol ( 1936181-10-0) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is supplied with the SMILES code OC1CCN2C(C)=CN=C21 . This compound belongs to the class of pyrroloimidazoles, which are fused bicyclic heterocycles of significant interest in medicinal chemistry and drug discovery. The core pyrrolo[1,2-a]imidazole scaffold is present in various specialized research compounds, as evidenced by its role as a key structural motif in more complex molecules . Researchers value this scaffold for its potential as a building block in the synthesis of novel pharmaceutical agents. The specific stereoisomers of the related compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, namely the (R)- and (S)-enantiomers, are also available for research requiring chiral specificity . As a solid compound, proper handling and storage are essential; it is recommended to be kept sealed in a dry environment at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJHDXGDROYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired compound .

Industrial Production Methods

Industrial production methods for 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 7-position undergoes oxidation to form ketone derivatives. Common oxidizing agents include:

Oxidizing AgentConditionsProductKey Features
Hydrogen peroxide (H₂O₂)Room temperature, aqueous medium7-Oxo-pyrroloimidazole derivativeMild conditions, high selectivity
Potassium permanganate (KMnO₄)Acidic or neutral conditions7-Oxo derivative with ring preservationForms stable oxo products

Oxidation preserves the fused pyrroloimidazole structure while introducing a carbonyl group, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The hydroxyl group can be reduced to a secondary alcohol or further deoxygenated:

Reducing AgentConditionsProductNotes
Sodium borohydride (NaBH₄)Ethanol, 25°CDihydro-pyrroloimidazole derivativeSelective reduction of carbonyl groups
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxFully saturated pyrrolidine-imidazoleOver-reduction observed under harsh conditions

Reduction pathways are critical for modulating the compound’s hydrogen-bonding capacity and solubility.

Alkylation and Acylation

The hydroxyl group participates in nucleophilic substitutions:

Alkylation

Alkylating AgentBaseProductYield Optimization
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°C7-Methoxy-pyrroloimidazole72–85% yield via SN2 mechanism
Benzyl chloride (C₆H₅CH₂Cl)NaH, THF7-Benzyloxy derivativeSteric hindrance reduces efficiency

Acylation

Acylating AgentCatalystProductApplication
Acetyl chloride (CH₃COCl)Pyridine, 0°C7-Acetoxy-pyrroloimidazoleProtects hydroxyl group
Benzoyl chloride (C₆H₅COCl)DMAP, CH₂Cl₂7-Benzoyloxy derivativeEnhances lipophilicity

Cycloaddition Reactions

The conjugated double bonds in the pyrroloimidazole core enable Diels-Alder reactions:

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 110°CHexacyclic adductEndo preference observed
Tetracyanoethylene (TCNE)CH₃CN, 25°CElectron-deficient polycyclic systemEnhanced electrophilicity

These reactions expand the compound’s utility in synthesizing complex polyheterocycles.

Formation of Quaternary Salts

Reaction with alkylating agents produces quaternary ammonium salts, pivotal for bioactive derivatives:

Reaction ConditionsAlkylating AgentProduct StructureBiological Relevance
Ethyl acetate, reflux Methyl triflate (CF₃SO₃CH₃)N-Methylated pyrroloimidazolium saltAntimicrobial activity

Quaternary salts exhibit enhanced water solubility and ionic character, facilitating interactions with biological targets.

Mechanistic Insights

  • Oxidation Mechanism : Proceeds via a two-electron transfer pathway, forming a ketone intermediate stabilized by aromatic conjugation.

  • Alkylation Kinetics : Follows second-order kinetics, with rate dependence on both substrate and alkylating agent concentrations .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including K562 and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for cancer treatment strategies .

b. Antimicrobial Properties

Pyrrolo[1,2-a]imidazole derivatives have shown promising antimicrobial activity against a range of pathogens. In particular, compounds have been tested against Gram-positive and Gram-negative bacteria, with results indicating effective inhibition of bacterial growth. The evaluation typically involves measuring the zone of inhibition and minimum inhibitory concentrations (MICs) against standard bacterial strains .

c. Antiviral Potential

Recent studies have explored the antiviral properties of pyrrolo[1,2-a]imidazole derivatives. These compounds have been synthesized and evaluated for their activity against various viruses, showing potential as antiviral agents. The mechanisms may involve interference with viral replication processes or enhancement of host immune responses .

Material Science

a. Organic Electronics

The unique electronic properties of pyrrolo[1,2-a]imidazole compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into optimizing their conductivity and stability under operational conditions is ongoing .

b. Catalysis

3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol has also been investigated for its catalytic properties in organic synthesis reactions. Its ability to facilitate reactions under mild conditions has been noted, particularly in the synthesis of complex organic molecules where traditional catalysts may fail or require harsh conditions .

Synthesis and Functionalization

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrrolo-imidazole framework. This flexibility in synthesis enables the development of a library of derivatives with tailored biological activities and physicochemical properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Šaˇ ckus et al. focused on synthesizing a series of pyrrolo[1,2-a]imidazole derivatives and evaluating their cytotoxic effects on K562 leukemia cells. The results revealed that certain modifications at the 7-position significantly enhanced anticancer activity compared to unmodified compounds .

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation by Gaikwad et al., several pyrrolo[1,2-a]imidazole derivatives were tested for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted specific compounds that exhibited superior antibacterial activity compared to standard antibiotics like penicillin .

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrroloimidazole scaffold is structurally diverse, with variations in substituents, ring saturation, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications/Significance References
3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol C₇H₁₀N₂O 138.17 Methyl at C3, hydroxyl at C7; partially saturated bicyclic system. Catalysis, ionic liquid synthesis
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol C₆H₈N₂O 124.14 Stereospecific hydroxyl group; lacks methyl substituent. Chiral intermediates, potential drug synthesis
5H,6H,7H-Pyrrolo[1,2-a]imidazole-2-sulfonyl chloride C₆H₇ClN₂O₂S 206.65 Sulfonyl chloride at C2; reactive for nucleophilic substitutions. Functionalization for bioactive molecules
7a-Phenylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one C₁₂H₁₄N₂O 202.25 Phenyl group at C7a; ketone at C5; fully saturated. Unknown (structural novelty)
5H,6H,7H-Pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride C₆H₁₁Cl₂N₃ 196.08 Amine at C7; dihydrochloride salt; altered ring fusion (1,2-c). Medicinal chemistry (pro-apoptotic agents)

Key Differences and Implications

  • Substituent Effects: The methyl group in 3-methyl-pyrroloimidazolol enhances steric bulk and lipophilicity compared to the unsubstituted dihydro analogue (124.14 vs.
  • Reactivity : Sulfonyl chloride derivatives (e.g., C₆H₇ClN₂O₂S) enable facile conjugation with amines or alcohols, making them valuable for bioconjugation or polymer chemistry .
  • Pharmacological Potential: The 7a-phenyl derivative (C₁₂H₁₄N₂O) and 7-amine dihydrochloride (C₆H₁₁Cl₂N₃) are tailored for targeting protein interactions, such as Bcl-xL inhibition in cancer therapy .

Commercial Suppliers

Compound Supplier Purity Price (1g)
5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-ol CymitQuimica ≥97% €78.00
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol Lab Suppliers Not specified ~€100–150

Biological Activity

3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

1. Synthesis and Structural Characteristics

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of pyrrole derivatives with acetylenic compounds. A common synthetic route includes the reaction of pyrrole with bromoacetylenes followed by intramolecular cyclization using cesium carbonate in dimethyl sulfoxide (DMSO) . The compound features a unique fused ring structure that contributes to its distinct chemical properties.

2.2 Antiviral Activity

Compounds related to the pyrrolo[1,2-a]imidazole class have been investigated for their antiviral properties. Some derivatives demonstrate inhibition of viral RNA synthesis by obstructing RNA polymerase II . This mechanism may be relevant for exploring the antiviral potential of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol.

2.3 Antioxidant Activity

The antioxidant capacity of heterocyclic compounds is often attributed to their ability to scavenge free radicals. Pyrrole-based compounds have shown promising results in antioxidant assays . The presence of hydroxyl groups in 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol may enhance its radical-scavenging ability.

The biological activity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is thought to involve interactions with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . This interaction can modulate enzyme activities or receptor functions, leading to various biological effects.

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one StructureAntimicrobial and anti-inflammatory properties reported
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol StructurePotential anti-cancer activity due to apoptosis induction

5. Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Screening : A high-throughput screening identified several pyrrole derivatives with significant inhibition against M. tuberculosis and other pathogens .
  • Antiviral Properties : Research on benzimidazole derivatives indicated effective inhibition against RNA viruses through interference with viral replication mechanisms .

Q & A

Q. What are the primary synthetic routes for 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or cyclization reactions. A common method involves heating N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours, achieving an 86.31% yield . Alternative routes may utilize cycloaddition or solvent-dependent protocols, as reviewed for pyrroloimidazole derivatives . Key variables affecting yield include temperature, solvent choice (e.g., formic acid vs. xylene in other imidazole syntheses), and reaction time .

Q. How is the structural characterization of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol performed?

Structural elucidation typically combines LC-MS for molecular weight confirmation (e.g., m/z 108.95 [MH+] via ES+ ) and X-ray crystallography for stereochemical details. For related pyrroloimidazoles, monoclinic crystal systems (space group P21/n) with defined unit cell parameters (a, b, c, β) have been reported, enabling precise bond-length and angle analysis .

Q. What are the challenges in purifying this compound, and what methods are recommended?

Purification often involves vacuum concentration followed by recrystallization or column chromatography. For example, after synthesis, the crude product is concentrated under vacuum and may be recrystallized from methanol or ethanol to remove byproducts . Solvent selection is critical due to the compound’s polarity and thermal stability.

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) predict the reactivity or bioactivity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates potential interactions with biological targets like enzymes or receptors. For analogous compounds, in silico studies have identified binding affinities to androgen receptors, suggesting applications in targeted degradation .

Q. What mechanistic insights explain contradictions in synthetic yields across literature reports?

Discrepancies in yield (e.g., 86% vs. lower yields in other cyclization reactions) may arise from differences in solvent polarity, catalyst presence, or intermediate stability. For instance, formic acid acts as both solvent and catalyst in one protocol , whereas xylene-based syntheses require longer reflux times and NaOH workup . Kinetic studies and reaction monitoring (e.g., via TLC or in situ IR) can clarify rate-limiting steps .

Q. How can reaction optimization be systematically approached for scaling up synthesis?

Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent ratios. For example, a fractional factorial design could minimize trials while identifying critical parameters. Evidence from similar heterocycles suggests that microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

Chiral HPLC or NMR spectroscopy with chiral shift reagents can differentiate enantiomers. For crystallographically confirmed derivatives, NOESY correlations and X-ray diffraction provide absolute configuration assignments . LC-MS/MS is also employed to track stereospecific fragmentation patterns .

Methodological Guidance

Q. How to design a robust experimental framework for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Step 1: Synthesize derivatives with systematic substitutions (e.g., varying methyl groups or hydroxyl positions).
  • Step 2: Characterize physicochemical properties (logP, solubility) using HPLC or shake-flask methods.
  • Step 3: Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate results with computational descriptors (e.g., molecular polar surface area) .

Q. What strategies mitigate reproducibility issues in catalytic cyclization reactions?

  • Use high-purity reagents and anhydrous solvents to prevent side reactions.
  • Standardize equipment (e.g., oil bath vs. microwave reactors) and monitor reaction progress via real-time analytics (e.g., LC-MS) .
  • Report detailed procedural parameters (e.g., stirring rate, heating gradient) to enhance cross-lab reproducibility .

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